

# Unraveling CJC-1295: A Technical Guide to its Structure, Sequence, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) that has garnered significant interest in the scientific community for its potential therapeutic applications. This long-acting peptide derivative was developed to overcome the short half-life of endogenous GHRH, offering a more sustained physiological effect on growth hormone (GH) and insulin-like growth factor 1 (IGF-1) secretion. This technical guide provides an in-depth exploration of the core structural and functional aspects of CJC-1295, including its two primary forms: CJC-1295 without DAC and CJC-1295 with DAC.

## **Core Structure and Sequence**

CJC-1295 is a 29-amino acid peptide hormone.[1] Its foundational sequence is based on the first 29 amino acids of human GHRH. However, it incorporates four key amino acid substitutions to enhance its stability and prevent enzymatic degradation.[2] These modifications occur at positions 2, 8, 15, and 27.[2]

The most notable variation of CJC-1295 involves the addition of a Drug Affinity Complex (DAC). This modification involves the attachment of a lysine derivative, N-epsilon-3-maleimidopropionamide, to the C-terminus of the peptide.[3] The DAC allows CJC-1295 to covalently bind to serum albumin, a protein abundant in the bloodstream, which significantly extends its half-life.[4][5]



The amino acid sequence for both forms is as follows:

- CJC-1295 without DAC (Modified GRF (1-29)): Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-NH2[6]
- CJC-1295 with DAC: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys(Maleimidopropionyl)[7]

# **Physicochemical and Biological Properties**

The structural modifications of CJC-1295 directly impact its physicochemical and biological properties. The addition of the DAC moiety, in particular, dramatically alters its pharmacokinetic profile.

Property	CJC-1295 without DAC (Modified GRF 1-29)	CJC-1295 with DAC
Molecular Formula	C152H252N44O42[6]	C165H269N47O46[8]
Molar Mass	3368.7 g/mol [6]	3647.25 g/mol [8]
Half-life	Approximately 30 minutes[2]	6-8 days[8]
Effect on Plasma GH Levels	Pulsatile release	Sustained elevation (2- to 10-fold increase for 6+ days)[8]
Effect on Plasma IGF-1 Levels	Transient increase	Sustained elevation (1.5- to 3-fold increase for 9-11 days)[8]

# **Mechanism of Action and Signaling Pathway**

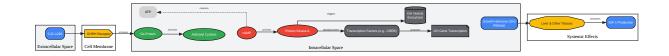
CJC-1295 exerts its biological effects by mimicking the action of endogenous GHRH.[1] It selectively binds to the GHRH receptor (GHRH-R) on the somatotropic cells of the anterior pituitary gland.[9] This binding initiates a downstream signaling cascade, leading to the synthesis and release of growth hormone.

The signaling pathway is as follows:

Receptor Binding: CJC-1295 binds to the GHRH-R.



- G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
- Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
- Gene Transcription and GH Release: PKA phosphorylates transcription factors that promote the expression of the GH gene and triggers the exocytosis of GH-containing vesicles.
- IGF-1 Production: The released GH then travels to the liver and other tissues, stimulating the production of IGF-1.[2]



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CJC-1295 Signaling Pathway

# **Experimental Protocols Peptide Synthesis and Purification**

CJC-1295 and its analogues are typically synthesized using solid-phase peptide synthesis (SPPS).

#### Methodology:

• Resin Preparation: A suitable resin (e.g., Wang resin for C-terminal carboxyls or Rink amide resin for C-terminal amides) is swelled in a non-polar solvent like dichloromethane (DCM).



- First Amino Acid Coupling: The C-terminal amino acid, with its α-amino group protected (e.g., with Fmoc), is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like dimethylformamide (DMF).
- Deprotection: The Fmoc protecting group is removed from the  $\alpha$ -amino group of the resinbound amino acid using a solution of piperidine in DMF.
- Subsequent Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain.
- Iterative Cycles: Steps 3 and 4 are repeated for each amino acid in the desired sequence.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
  resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically
  containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water,
  dithiothreitol).
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., LC-MS/MS) and analytical RP-HPLC.

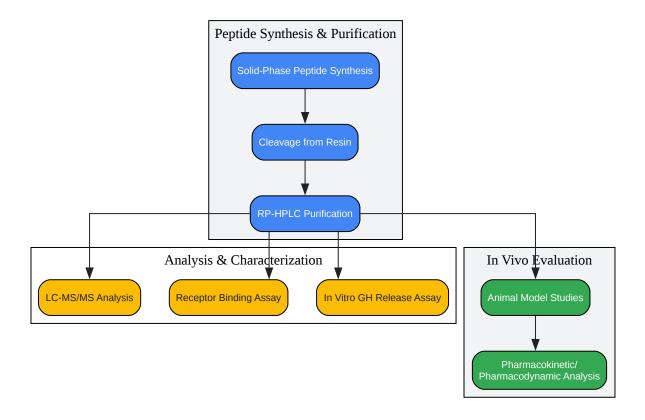
## **Sequence Verification by Mass Spectrometry**

### Methodology:

- Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and formic acid.
- Liquid Chromatography (LC): The peptide solution is injected into an LC system, where it is separated from any remaining impurities on a C18 column.
- Mass Spectrometry (MS): The eluting peptide is ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptide.



- Tandem Mass Spectrometry (MS/MS): The ion corresponding to the intact peptide is isolated and fragmented (e.g., by collision-induced dissociation). The m/z ratios of the resulting fragment ions are then measured.
- Sequence Analysis: The fragmentation pattern is analyzed to determine the amino acid sequence of the peptide.



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General Experimental Workflow

# **GHRH Receptor Binding Assay**

Methodology:



- Membrane Preparation: Cell membranes expressing the GHRH receptor are prepared from a suitable cell line or tissue.
- Radioligand: A radiolabeled GHRH analogue (e.g., [125I]-Tyr10-hGRF(1-44)-NH2) is used as the ligand.
- Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled CJC-1295.
- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filter is measured using a gamma counter.
- Data Analysis: The data is used to generate a competition curve, from which the inhibitory concentration (IC50) and the binding affinity (Ki) of CJC-1295 for the GHRH receptor can be determined.

## **In Vitro GH Release Assay**

### Methodology:

- Cell Culture: Primary pituitary cells are isolated and cultured.
- Stimulation: The cultured cells are incubated with varying concentrations of CJC-1295 for a defined period.
- Sample Collection: The cell culture medium is collected.
- GH Quantification: The concentration of GH in the collected medium is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
- Data Analysis: The results are used to determine the dose-response relationship for CJC-1295-induced GH release.

## Conclusion



CJC-1295 represents a significant advancement in the field of GHRH analogues. Its modified structure confers enhanced stability and, in the case of the DAC version, a remarkably extended half-life. These properties translate to a sustained increase in GH and IGF-1 levels, making it a valuable tool for research into growth hormone biology and a potential therapeutic agent for conditions related to GH deficiency. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this potent peptide.

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